![molecular formula C8H10FN B1318894 3-Fluoro-2-methylbenzylamine CAS No. 771573-36-5](/img/structure/B1318894.png)
3-Fluoro-2-methylbenzylamine
Overview
Description
3-Fluoro-2-methylbenzylamine is a chemical compound with the molecular formula C8H10FN . It is used as an important intermediate in the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds.
Molecular Structure Analysis
The molecular structure of 3-Fluoro-2-methylbenzylamine consists of a benzene ring substituted with a fluorine atom, a methyl group, and a benzylamine group . The InChI code for this compound is 1S/C8H10FN/c1-6-7(5-10)3-2-4-8(6)9/h2-4H,5,10H2,1H3 .Physical And Chemical Properties Analysis
3-Fluoro-2-methylbenzylamine is a colorless to pale yellow crystalline solid. It has a molecular weight of 139.17 . It is soluble in water and organic solvents.Scientific Research Applications
1. Synthesis of Complex Organic Compounds
3-Fluoro-2-methylbenzylamine has been utilized in the synthesis of complex organic compounds. For instance, it has been used in the preparation of a half-sandwich iridium(III) complex. This complex was obtained by reacting 3-fluoro-N-methylbenzylamine with [(η5-Cp*)IrCl2]2 in very good yield, demonstrating its utility in creating sophisticated iridium-based structures (Kong et al., 2018).
2. Development of Hybrid Materials
The compound has also been involved in the development of novel hybrid materials. For example, reactions of 3-fluoro-N-methylbenzylamine with PbBr2 in concentrated HBr aqueous solution led to the formation of a two-dimensional single-layered organic-inorganic hybrid material. This material showed reversible phase transitions and intense fluorescent properties, indicating potential applications in materials science and optoelectronics (Hao et al., 2019).
Safety and Hazards
properties
IUPAC Name |
(3-fluoro-2-methylphenyl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FN/c1-6-7(5-10)3-2-4-8(6)9/h2-4H,5,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITQMQLUKMFEJDB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1F)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801293157 | |
Record name | 3-Fluoro-2-methylbenzenemethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801293157 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Fluoro-2-methylbenzylamine | |
CAS RN |
771573-36-5 | |
Record name | 3-Fluoro-2-methylbenzenemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=771573-36-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Fluoro-2-methylbenzenemethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801293157 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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